molecular formula C4H6N4OS B3352030 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide CAS No. 4137-63-7

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide

Cat. No. B3352030
CAS RN: 4137-63-7
M. Wt: 158.18 g/mol
InChI Key: KQBISBKMVYROIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is mentioned in a patent . It is used as a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant and deuterated fezolinetant .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is C4H6N4OS . The InChI code is 1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) .


Physical And Chemical Properties Analysis

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide derivatives have been synthesized and shown to exhibit significant antioxidant, antitumor, and antimicrobial activities. The structure-activity relationship (SAR) indicates that substitutions at specific positions on the phenyl ring enhance these activities. For example, electron-donating methoxy and methyl substitutions have shown excellent free radical scavenging effects, while electron-withdrawing substitutions like fluoro, chloro, and bromo have demonstrated enhanced cytotoxic and antimicrobial activities (Paulrasu et al., 2014).

Pesticide Development

Derivatives of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide have been identified as active substructures for novel pesticide development. Studies have shown that certain compounds within this category exhibit excellent anti-TMV (Tobacco Mosaic Virus) activity and induction activity, surpassing some existing pesticides (Mao et al., 2012).

Microwave-Assisted Synthesis

A series of novel urea derivatives containing 1,2,3-thiadiazole moiety have been synthesized using microwave-assisted condensation reactions. This method offers advantages such as high yields and environmentally friendly processes, highlighting the practicality of synthesizing these compounds (Zhai et al., 2015).

Anticancer Agents

Compounds incorporating 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide have been evaluated as potential anticancer agents. Their structures and the mechanisms of their formation have been elucidated, and in vitro MTT assays indicate significant anticancer activity against specific cancer cell lines (Gomha et al., 2017).

Antiviral Activities Against COVID-19

Studies have synthesized novel thiadadiazole derivatives incorporating 1,2,3-triazole moiety and evaluated their potential against COVID-19. These derivatives showed good docking scores to the COVID-19 main protease, suggesting their potential as antiviral agents in combating the disease (Rashdan et al., 2021).

Antimicrobial Activity

Several studies have focused on the synthesis of new heterocyclic compounds containing the 1,2,3-thiadiazole moiety, exhibiting significant antimicrobial activities. These activities were observed mainly against Gram-positive bacteria, indicating their potential use in developing new antimicrobial agents (Paruch et al., 2021).

Antidepressant Activity

Benzimidazole-based thiadiazole and carbohydrazide conjugates have been synthesized and evaluated for their antidepressant effects. They have shown potent inhibition of glycogen synthase kinase-3β, with some compounds exhibiting significant antidepressant activity in vivo (Khan et al., 2016).

Safety and Hazards

The safety information for 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide indicates that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is used as a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant and deuterated fezolinetant . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

5-methylthiadiazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)7-8-10-2/h5H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBISBKMVYROIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669370
Record name 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide

CAS RN

4137-63-7
Record name 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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